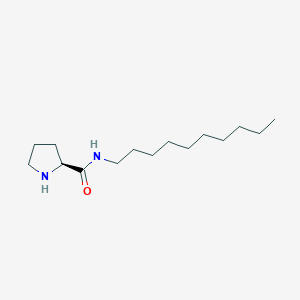
L-proline n-decyl Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-proline n-decyl Amide is a derivative of L-proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a decyl group attached to the nitrogen atom of the prolinamide structure. It is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-proline n-decyl Amide typically involves the amidation of L-proline with a decylamine. One common method includes the following steps:
Formation of L-proline methyl ester hydrochloride: L-proline reacts with methanol and hydrochloric acid to form L-proline methyl ester hydrochloride.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
L-proline n-decyl Amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the amine form .
Wissenschaftliche Forschungsanwendungen
L-proline n-decyl Amide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, particularly in aldol reactions.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and in protein engineering.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of L-proline n-decyl Amide involves its interaction with specific molecular targets. In catalytic applications, it acts as a chiral ligand, facilitating the formation of enantioselective products. The decyl group enhances its solubility and stability, making it an effective catalyst in organic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Decyl-L-histidine
- N-Decyl-L-hydroxyproline
- N-Decyl-L-leucine
Uniqueness
L-proline n-decyl Amide stands out due to its unique combination of a decyl group and prolinamide structure. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it more effective in certain catalytic and industrial applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it valuable for research and practical applications, particularly in catalysis, medicine, and specialty chemical production.
Eigenschaften
Molekularformel |
C15H30N2O |
|---|---|
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
(2S)-N-decylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-12-17-15(18)14-11-10-13-16-14/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 |
InChI-Schlüssel |
MOQNEUINMKSZON-AWEZNQCLSA-N |
Isomerische SMILES |
CCCCCCCCCCNC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















